2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride
Overview
Description
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride is a chemical compound with the molecular formula C11H19ClN2O. It is known for its unique spirocyclic structure, which consists of a diazaspiro ring system. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents like Irbesartan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride typically involves the reaction of butylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is then heated to facilitate the formation of the desired spirocyclic compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Used as an intermediate in the synthesis of pharmaceuticals, particularly antihypertensive agents.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of Irbesartan, the compound contributes to the formation of the angiotensin II receptor antagonist, which helps in lowering blood pressure by blocking the action of angiotensin II on its receptors .
Comparison with Similar Compounds
Similar Compounds
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one: The parent compound without the hydrochloride group.
2-butyl-4-spirocyclopentane-2-imidazolin-5-one Hydrochloride: Another spirocyclic compound with similar structural features.
Uniqueness
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride is unique due to its specific spirocyclic structure and its role as an intermediate in the synthesis of important pharmaceuticals like Irbesartan. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O.ClH/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11;/h2-8H2,1H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRHZLCKSVQRBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436477 | |
Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151257-01-1 | |
Record name | 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151257-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151257011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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